molecular formula C18H26N4O3 B2645088 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 898465-72-0

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide

Cat. No.: B2645088
CAS No.: 898465-72-0
M. Wt: 346.431
InChI Key: RQGWSWADYUDRGX-UHFFFAOYSA-N
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Description

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery, which is substituted with an acetyl group and a functionalized ethanediamide chain terminating in a dimethylamino propyl group. Its molecular formula is C18H25N4O3, with a calculated molecular weight of 345.42 g/mol. While the specific biological profile of this compound is under investigation, its structure suggests potential as a key intermediate or candidate for developing therapeutics targeting the central nervous system. The tetrahydroquinoline core is a common motif in compounds with diverse biological activities. The dimethylamino propyl side chain is a structural feature shared with compounds that interact with neurological receptors, indicating this reagent's potential value in neuroscience research . Researchers can utilize this compound as a critical building block for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR). Conformational analysis of similar molecules has proven essential for understanding their mechanism of action and interaction with biological targets, such as the nicotinic acetylcholine receptors at the neuromuscular junction . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses, nor is it for food, drug, or household application. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's safety protocols.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWSWADYUDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the intermediate phenolic compounds. Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield fully saturated tetrahydroquinoline derivatives.

Scientific Research Applications

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diaryl-1,2-dihydroquinolines
  • 1,2,3,4-Tetrahydroquinolines

Uniqueness

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a tetrahydroquinoline core with an acetyl and dimethylamino propyl group makes it a versatile compound for various applications .

Biological Activity

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula: C22H25N3O3
  • Molecular Weight: 379.5 g/mol
  • IUPAC Name: N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide
  • LogP (Partition coefficient): 1.45

This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to:

  • Inhibit Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
  • Receptor Binding: It can bind to various receptors, potentially influencing signal transduction pathways critical for cell proliferation and survival.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

A study indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of the PI3K/AKT signaling pathway.

Neuroprotective Effects

Another research highlighted the neuroprotective potential of tetrahydroquinoline derivatives. These compounds were found to protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in managing conditions characterized by chronic inflammation. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated models .

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cells; inhibition of tumor growth
NeuroprotectionProtection against oxidative stress; potential for neurodegenerative disease treatment
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production

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